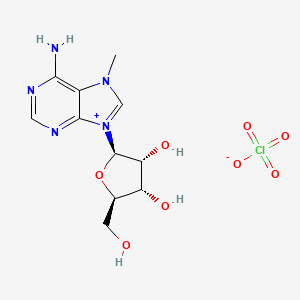
7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyladenosine Perchlorate; 6-Amino-7-methyl-9-ss-D-ribofuranosyl-7H-purinium Perchlorate: is a biochemical compound with the molecular formula C11H16ClN5O8 and a molecular weight of 381.73 g/mol . It is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is often used in proteomics research and has applications in analytical method development and validation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 7-Methyladenosine Perchlorate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid state .
Chemical Reactions Analysis
Types of Reactions: 7-Methyladenosine Perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, 7-Methyladenosine Perchlorate is used as a reference standard in analytical method development and validation. It is also employed in the synthesis of other nucleoside derivatives .
Biology: In biological research, the compound is used to study nucleoside metabolism and its role in cellular processes. It serves as a tool to investigate the effects of methylation on nucleosides .
Medicine: In medicine, 7-Methyladenosine Perchlorate is explored for its potential therapeutic applications, including its role in modulating biological pathways and its effects on cellular functions .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
Mechanism of Action
The mechanism of action of 7-Methyladenosine Perchlorate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating nucleoside metabolism and influencing various cellular processes. It can affect the activity of enzymes involved in nucleoside synthesis and degradation, thereby impacting cellular functions .
Comparison with Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’-Deoxyadenosine: A derivative of adenosine lacking the hydroxyl group at the 2’ position.
N6-Methyladenosine: Another methylated derivative of adenosine.
Uniqueness: 7-Methyladenosine Perchlorate is unique due to the presence of both a methyl group and a perchlorate group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C11H16ClN5O8 |
|---|---|
Molecular Weight |
381.73 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-7-methylpurin-9-ium-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;perchlorate |
InChI |
InChI=1S/C11H16N5O4.ClHO4/c1-15-4-16(10-6(15)9(12)13-3-14-10)11-8(19)7(18)5(2-17)20-11;2-1(3,4)5/h3-5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14);(H,2,3,4,5)/q+1;/p-1/t5-,7-,8-,11-;/m1./s1 |
InChI Key |
SFLNQWGCEXILKC-YCSZXMBFSA-M |
Isomeric SMILES |
CN1C=[N+](C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CN1C=[N+](C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


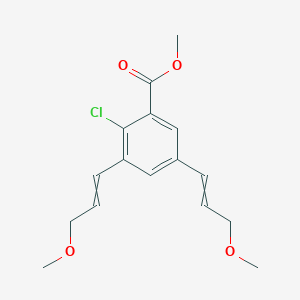
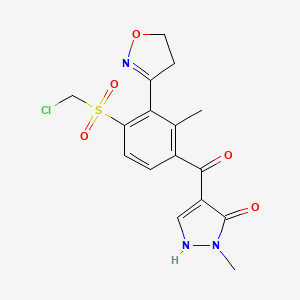
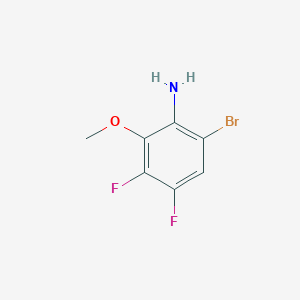
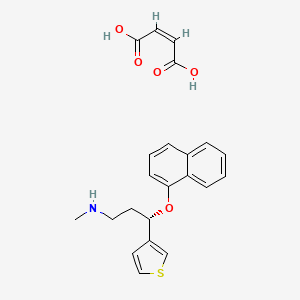
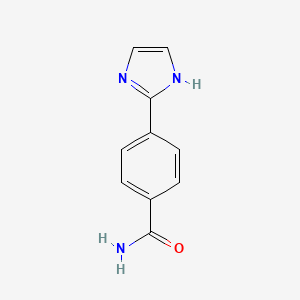
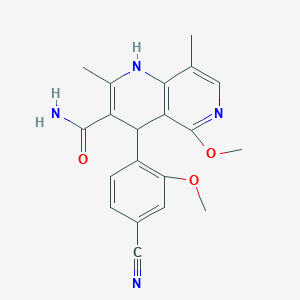
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13841588.png)
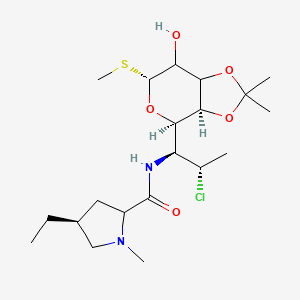
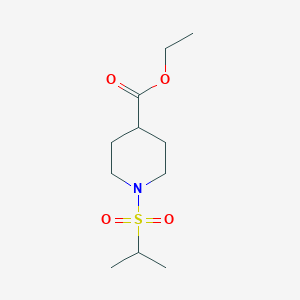

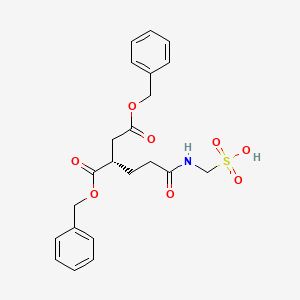
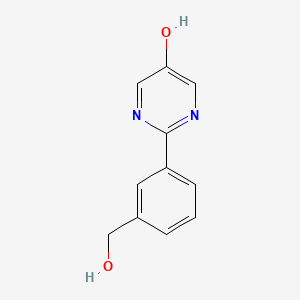
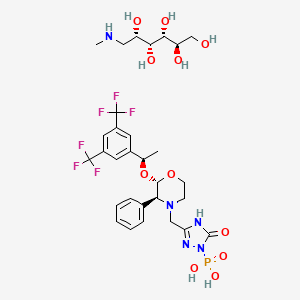
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)
